molecular formula C33H29N5O2S B11975466 (5Z)-5-({3-[4-(allyloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylene)-2-(4-tert-butylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

(5Z)-5-({3-[4-(allyloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylene)-2-(4-tert-butylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

Cat. No.: B11975466
M. Wt: 559.7 g/mol
InChI Key: OJMVIFLAWHUZLZ-RRAHZORUSA-N
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Description

The compound (5Z)-5-({3-[4-(allyloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylene)-2-(4-tert-butylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a complex organic molecule that features a combination of pyrazole, thiazole, and triazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-({3-[4-(allyloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylene)-2-(4-tert-butylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one typically involves multi-step organic synthesis. The process begins with the preparation of the pyrazole and thiazole intermediates, followed by their coupling under specific conditions to form the final compound. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger batches, ensuring consistent quality, and implementing safety measures for handling potentially hazardous chemicals.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-({3-[4-(allyloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylene)-2-(4-tert-butylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one: can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

(5Z)-5-({3-[4-(allyloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylene)-2-(4-tert-butylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one: has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (5Z)-5-({3-[4-(allyloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylene)-2-(4-tert-butylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    (RS)-3-[1-(Dimethylamino)ethyl]phenyl dimethylcarbamate: A related compound with similar structural features.

    (-)-Carvone: A natural compound with bioactive properties, used for comparison in terms of biological activity.

Uniqueness

(5Z)-5-({3-[4-(allyloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylene)-2-(4-tert-butylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one: is unique due to its combination of multiple heterocyclic rings, which may confer distinct chemical and biological properties compared to other similar compounds. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C33H29N5O2S

Molecular Weight

559.7 g/mol

IUPAC Name

(5Z)-2-(4-tert-butylphenyl)-5-[[1-phenyl-3-(4-prop-2-enoxyphenyl)pyrazol-4-yl]methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one

InChI

InChI=1S/C33H29N5O2S/c1-5-19-40-27-17-13-22(14-18-27)29-24(21-37(35-29)26-9-7-6-8-10-26)20-28-31(39)38-32(41-28)34-30(36-38)23-11-15-25(16-12-23)33(2,3)4/h5-18,20-21H,1,19H2,2-4H3/b28-20-

InChI Key

OJMVIFLAWHUZLZ-RRAHZORUSA-N

Isomeric SMILES

CC(C)(C)C1=CC=C(C=C1)C2=NN3C(=O)/C(=C/C4=CN(N=C4C5=CC=C(C=C5)OCC=C)C6=CC=CC=C6)/SC3=N2

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=NN3C(=O)C(=CC4=CN(N=C4C5=CC=C(C=C5)OCC=C)C6=CC=CC=C6)SC3=N2

Origin of Product

United States

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